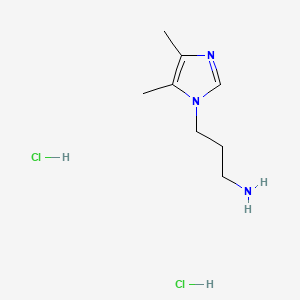![molecular formula C5H9ClF3N3 B13458000 methyl({2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethyl})amine hydrochloride](/img/structure/B13458000.png)
methyl({2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethyl})amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl({2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethyl})amine hydrochloride: is a compound that features a trifluoromethyl group and a diazirine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the chemical behavior of the molecule. The diazirine ring is a three-membered ring containing two nitrogen atoms, which is often used in photoaffinity labeling due to its ability to form reactive carbene intermediates upon exposure to UV light.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl({2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethyl})amine hydrochloride typically involves multiple steps. One common approach is to start with a precursor containing the trifluoromethyl group and the diazirine ring. The precursor undergoes a series of reactions, including nucleophilic substitution and amination, to introduce the methyl and ethylamine groups. The final step often involves the formation of the hydrochloride salt to improve the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: Methyl({2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethyl})amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the trifluoromethyl group or the diazirine ring.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group or other substituents on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, methyl({2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethyl})amine hydrochloride is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound is often used in photoaffinity labeling. The diazirine ring can be activated by UV light to form a reactive carbene intermediate, which can covalently bind to nearby biomolecules. This property makes it valuable for studying protein-ligand interactions and mapping active sites in enzymes.
Medicine: In medicine, compounds containing trifluoromethyl groups are often explored for their potential therapeutic properties. The electron-withdrawing nature of the trifluoromethyl group can enhance the bioactivity and metabolic stability of drug candidates.
Industry: In the industrial sector, this compound can be used in the development of agrochemicals and materials science. Its unique chemical properties can be leveraged to create new products with improved performance characteristics.
作用機序
The mechanism of action of methyl({2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethyl})amine hydrochloride involves the formation of a reactive carbene intermediate upon exposure to UV light. This carbene can insert into C-H, N-H, and O-H bonds, forming covalent bonds with nearby molecules. The trifluoromethyl group can also influence the compound’s reactivity by stabilizing the carbene intermediate and enhancing its electrophilic properties.
類似化合物との比較
Trifluoromethyl diazirines: These compounds share the trifluoromethyl and diazirine groups but may have different substituents.
Diazirine-containing amines: These compounds contain the diazirine ring and amine groups but lack the trifluoromethyl group.
Uniqueness: Methyl({2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethyl})amine hydrochloride is unique due to the combination of the trifluoromethyl group and the diazirine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various scientific and industrial applications.
特性
分子式 |
C5H9ClF3N3 |
|---|---|
分子量 |
203.59 g/mol |
IUPAC名 |
N-methyl-2-[3-(trifluoromethyl)diazirin-3-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C5H8F3N3.ClH/c1-9-3-2-4(10-11-4)5(6,7)8;/h9H,2-3H2,1H3;1H |
InChIキー |
INCATXXHXFQRBU-UHFFFAOYSA-N |
正規SMILES |
CNCCC1(N=N1)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


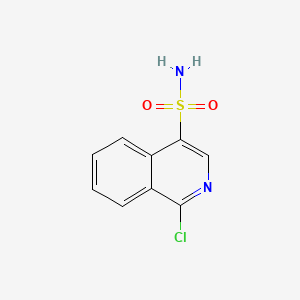
![3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13457925.png)
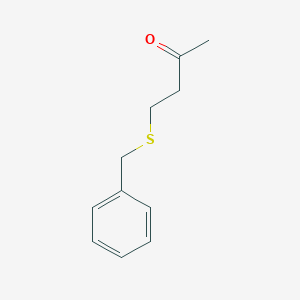
![8-{[(Tert-butoxy)carbonyl]amino}naphthalene-2-carboxylic acid](/img/structure/B13457949.png)
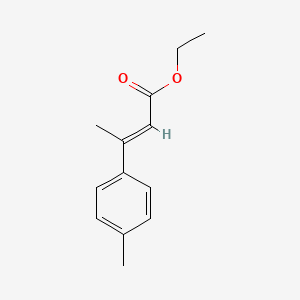
![4,4-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B13457958.png)

![3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B13457975.png)
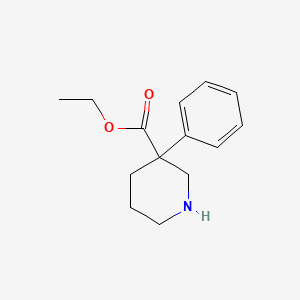
![2-{[(4-Bromophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B13457990.png)

![2,3-dichloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13458004.png)
amine hydrochloride](/img/structure/B13458007.png)
